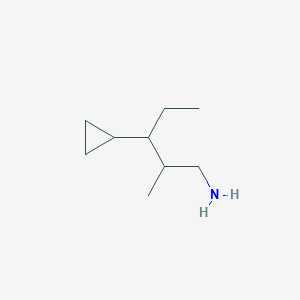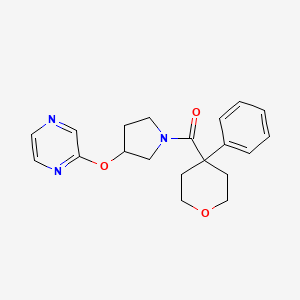
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP, and it is a chiral amine that has a unique structure that makes it useful in several scientific research areas.
Mécanisme D'action
The mechanism of action of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is not fully understood. However, it is believed to act as a competitive inhibitor of MAOs, which are enzymes that are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAOs, TFP can increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has been shown to have several biochemical and physiological effects. In animal studies, it has been found to improve cognitive function and reduce anxiety-like behavior. It has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine in lab experiments is its high enantioselectivity. This makes it a useful compound for studying chiral reactions and for developing chiral catalysts. However, one of the limitations of using TFP is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine. One potential area of research is the development of new chiral catalysts based on this compound. Another area of research is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of TFP and its potential applications in other areas of scientific research.
Conclusion
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a chiral amine with several potential applications in scientific research. Its unique structure and high enantioselectivity make it useful in several areas of research, including medicinal chemistry and chiral catalysis. Further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reductive amination of 3,5,6-trifluoropyridine with (S)-1-phenylethylamine. This reaction is catalyzed by a chiral catalyst, and it results in the formation of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine with high enantioselectivity.
Applications De Recherche Scientifique
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has several potential applications in scientific research. One of the primary areas of research where this compound is useful is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including monoamine oxidases (MAOs), which are implicated in several neurological disorders. TFP has also shown potential as a ligand for GABA(A) receptors, which are the targets of several drugs used to treat anxiety and insomnia.
Propriétés
IUPAC Name |
(2S)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4(3-12)7-5(9)2-6(10)8(11)13-7/h2,4H,3,12H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUROSTXTWEKJ-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

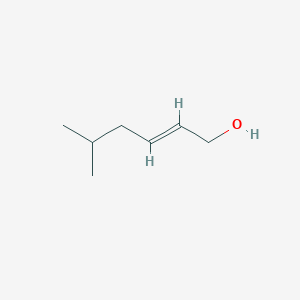
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2656062.png)
![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)
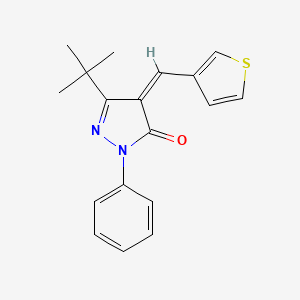
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2656066.png)
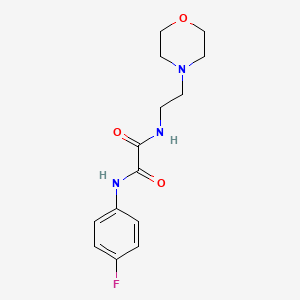
![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2656070.png)
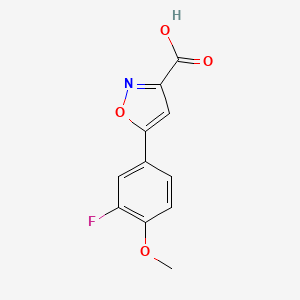

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2656074.png)
![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)

